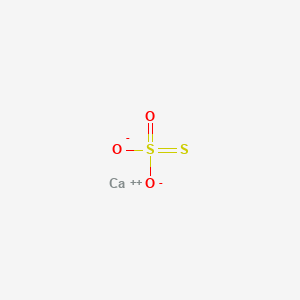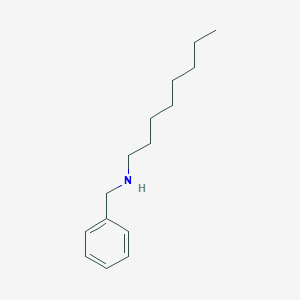
Butan-1-ol;titanium(2+);dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butan-1-ol;titanium(2+);dichloride is a chemical compound with the molecular formula C8H20Cl2O2Ti It is a coordination complex where butan-1-ol is coordinated to a titanium(2+) ion, which is further bonded to two chloride ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of butan-1-ol;titanium(2+);dichloride typically involves the reaction of titanium tetrachloride with butan-1-ol in the presence of a reducing agent. One common method is to use a titanium sponge to reduce titanium tetrachloride in a molten salt medium such as NaCl-KCl . The reaction conditions often include elevated temperatures and controlled atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrolysis processes. These processes are designed to produce high-purity titanium compounds by controlling the electrokinetic parameters, such as current density and ion concentration, to optimize the morphology and purity of the titanium deposit .
Analyse Des Réactions Chimiques
Types of Reactions
Butan-1-ol;titanium(2+);dichloride can undergo various chemical reactions, including:
Oxidation: The titanium(2+) ion can be oxidized to higher oxidation states.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The chloride ions can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions often require specific conditions, such as inert atmospheres and controlled temperatures, to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield titanium(4+) compounds, while substitution reactions can produce various titanium complexes with different ligands .
Applications De Recherche Scientifique
Butan-1-ol;titanium(2+);dichloride has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in the polymerization of olefins.
Material Science: The compound is studied for its potential use in the development of advanced materials, such as nanocomposites and coatings.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug delivery systems.
Mécanisme D'action
The mechanism by which butan-1-ol;titanium(2+);dichloride exerts its effects involves the coordination of butan-1-ol to the titanium(2+) ion, which facilitates various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the titanium center can activate substrates for subsequent reactions, while in material science, the compound can influence the properties of the resulting materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium tetrachloride: A common precursor for titanium-based compounds.
Titanium(IV) oxide: Widely used in catalysis and material science.
Titanium(III) chloride: Another titanium compound with different oxidation states and reactivity.
Uniqueness
Butan-1-ol;titanium(2+);dichloride is unique due to its specific coordination environment and the presence of butan-1-ol as a ligand. This unique structure imparts distinct reactivity and properties compared to other titanium compounds, making it valuable for specialized applications in catalysis and material science .
Propriétés
Numéro CAS |
1790-25-6 |
|---|---|
Formule moléculaire |
C8H20Cl2O2Ti |
Poids moléculaire |
267.01 g/mol |
Nom IUPAC |
butan-1-ol;dichlorotitanium |
InChI |
InChI=1S/2C4H10O.2ClH.Ti/c2*1-2-3-4-5;;;/h2*5H,2-4H2,1H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
FWCTZJNNLCYVMA-UHFFFAOYSA-L |
SMILES |
CCCCO.CCCCO.[Cl-].[Cl-].[Ti+2] |
SMILES canonique |
CCCCO.CCCCO.Cl[Ti]Cl |
Key on ui other cas no. |
1790-25-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


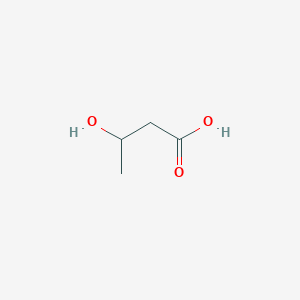
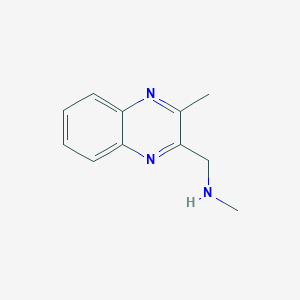
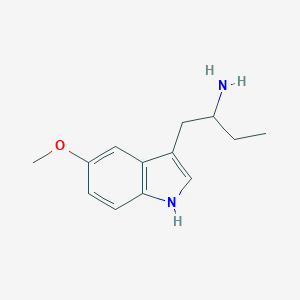
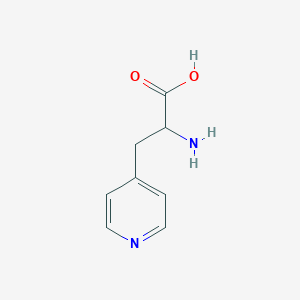
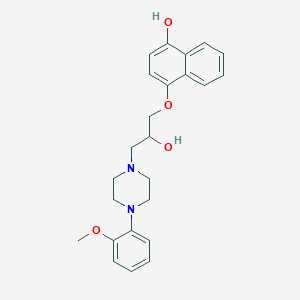

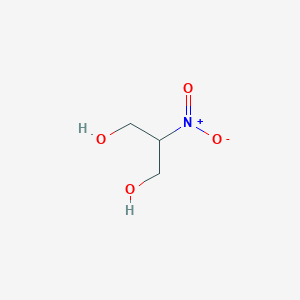

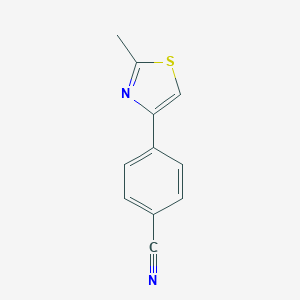
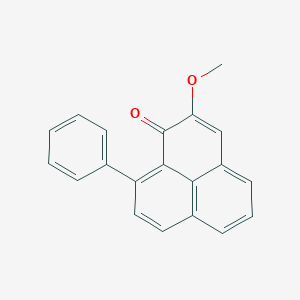
![[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol](/img/structure/B158256.png)

